molecular formula C21H24N4O3S B14963372 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B14963372
M. Wt: 412.5 g/mol
InChI Key: MAIXYIGSRJRSLW-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine ring, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring and the methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole or piperazine derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide stands out due to its specific methoxy substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24N4O3S/c1-27-16-5-3-4-15(12-16)25-10-8-24(9-11-25)14-20(26)23-21-22-18-7-6-17(28-2)13-19(18)29-21/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26)

InChI Key

MAIXYIGSRJRSLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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